Menadione nicotinamide bisulfite

Descripción general

Descripción

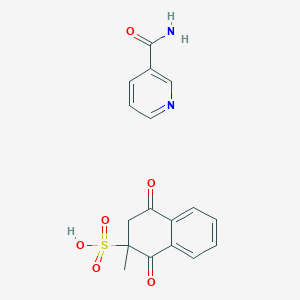

Menadione nicotinamide bisulfite, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O6S and its molecular weight is 376.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of menadione nicotinamide bisulfite typically involves the following steps:

Oxidation of 2-methylnaphthalene: This step involves reacting 2-methylnaphthalene with an aqueous solution of an oxidant such as quadrivalent cerium salt.

Formation of this compound: The 2-methyl-1,4-naphthoquinone obtained from the oil phase is reacted with nicotinamide and bisulfite under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Menadione nicotinamide bisulfite undergoes various chemical reactions, including:

Oxidation: Menadione can be oxidized to form menadione epoxide.

Reduction: Menadione can be reduced to menadiol, which is a hydroquinone form.

Substitution: The sulfonate group in this compound can undergo substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cerium salts and other strong oxidants.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions often require nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Menadione epoxide.

Reduction: Menadiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Nutritional Applications in Animal Feed

Menadione nicotinamide bisulfite is primarily utilized in animal feed as a source of vitamin K and niacin. Its efficacy has been demonstrated in various studies focusing on livestock, particularly pigs and poultry.

Bioavailability Studies

Research indicates that this compound exhibits superior stability compared to other menadione derivatives like menadione sodium bisulfite. In a study involving growing pigs, the bioavailability of vitamins from this compound was assessed against menadione sodium bisulfite and free nicotinamide. Results showed that blood concentrations of both vitamins were higher in animals fed with this compound, indicating its effective absorption and utilization .

Poultry Studies

In poultry, young chicks fed a vitamin K-deficient diet supplemented with graded levels of menadione from this compound demonstrated a linear decrease in prothrombin time as the dose increased. This suggests that this compound is an effective source of vitamin K for enhancing coagulation factors in chicks .

Stability and Formulation

The stability of this compound during feed processing is crucial for its effectiveness. Studies have shown that this compound remains stable under high-temperature conditions used in feed extrusion and pelleting.

Comparative Stability

A comparative study on the stability of menadione sources revealed that this compound maintains higher recovery rates during high-temperature processing compared to menadione sodium bisulfite. Specifically, recovery rates were 72.74% for this compound versus 64.67% for menadione sodium bisulfite after extrusion at elevated temperatures .

Toxicity and Safety Assessments

Understanding the safety profile of this compound is essential for its application in animal nutrition.

Toxicity Studies

Toxicity studies have indicated that while high doses of menadione can lead to adverse effects such as reduced weight gain and blood parameters in animals, the toxicity threshold for oral administration is significantly higher than for intravenous routes. For instance, doses up to 350 mg/kg body weight were tolerated without adverse effects, while doses above this level led to decreased erythrocyte counts and hemoglobin concentrations .

Data Tables

| Parameter | This compound | Menadione Sodium Bisulfite |

|---|---|---|

| Vitamin K Content (%) | 43 | 51.5 |

| Stability (Recovery Rate) | 72.74% | 64.67% |

| Toxicity Threshold (mg/kg) | >350 | >500 |

Case Study 1: Swine Nutrition

A study conducted on growing pigs demonstrated that diets supplemented with this compound resulted in higher serum levels of both vitamins K and niacin compared to those receiving alternative forms . This highlights the compound's effectiveness as a nutritional additive.

Case Study 2: Poultry Growth Performance

In trials with young chicks, the incorporation of this compound into their diet improved growth performance metrics significantly when compared to controls lacking vitamin supplementation . The results suggest a direct correlation between dietary supplementation and enhanced growth rates.

Mecanismo De Acción

Menadione nicotinamide bisulfite exerts its effects through several mechanisms:

Vitamin K Activity: It acts as a precursor to vitamin K2, which is essential for the gamma-carboxylation of glutamic acid residues in certain proteins involved in blood coagulation.

Oxidative Stress Modulation: Menadione can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Enzyme Inhibition: Menadione and its derivatives can inhibit enzymes such as catalase, affecting cellular redox balance.

Comparación Con Compuestos Similares

Menadione nicotinamide bisulfite can be compared with other similar compounds such as:

Menadione Sodium Bisulfite: Another derivative of menadione, but with sodium bisulfite instead of nicotinamide.

Vitamin K1 and K2: Naturally occurring forms of vitamin K, which have different side chains and are primarily involved in blood coagulation and bone health.

This compound stands out due to its enhanced stability, bioactivity, and dual role as a source of both vitamin K and niacin .

Actividad Biológica

Menadione nicotinamide bisulfite (MNB) is a compound that combines menadione, a synthetic form of vitamin K, with nicotinamide, a form of vitamin B3. This compound has been studied for its biological activities, particularly its efficacy as a source of vitamins K and niacin in animal nutrition and its potential therapeutic roles in human health.

Vitamin K Activity

MNB serves as a bioactive source of vitamin K, which is crucial for various physiological processes, including blood coagulation and bone metabolism. The compound has shown to be more stable than other menadione derivatives when incorporated into feed, making it an effective nutritional supplement for livestock. Research indicates that MNB significantly enhances prothrombin time in chicks, suggesting improved vitamin K bioavailability compared to menadione sodium bisulfite (MSB) .

Niacin Activity

In addition to its vitamin K properties, MNB also provides niacin (vitamin B3) activity. Studies have demonstrated that the inclusion of MNB in diets deficient in niacin leads to increased weight gain in chicks, indicating its effectiveness as a niacin source . The compound's dual action as a source of both vitamins enhances its value in animal nutrition.

Toxicity and Safety

Toxicity studies have evaluated the effects of MNB at various dosages. In pigs fed diets containing graded amounts of MNB (100 to 2500 mg/kg), no significant adverse effects were observed on growth performance or blood parameters at lower doses. However, higher doses (500 and 2500 mg/kg) resulted in increased liver enzyme activities, indicating potential hepatic stress . Overall, MNB is considered safe for use in animal feed within established limits .

Cellular Mechanisms

Nicotinamide, a component of MNB, plays a critical role in cellular metabolism and protection against oxidative stress. It has been shown to influence several cellular pathways related to survival and apoptosis. Specifically, nicotinamide can enhance NAD+ levels, which are essential for energy metabolism and DNA repair processes . The compound's ability to modulate oxidative stress pathways positions it as a potential therapeutic agent for conditions such as diabetes and neurodegenerative diseases.

Case Studies

- Diabetes Intervention : Research indicates that nicotinamide can protect pancreatic islet cells from autoimmune destruction in models of type 1 diabetes. In studies involving NOD mice, early intervention with nicotinamide led to reduced islet inflammation and preserved insulin secretion . This suggests that MNB may have similar protective effects due to its nicotinamide content.

- Animal Trials : A study involving young chicks demonstrated that those fed diets supplemented with MNB exhibited improved growth metrics compared to controls lacking these vitamins. The prothrombin time decreased significantly with increasing doses of MNB, confirming its efficacy as a vitamin K source .

Comparative Efficacy

The following table summarizes the comparative efficacy of MNB against other forms of vitamin K and niacin sources:

| Compound | Vitamin K Activity | Niacin Activity | Safety Profile |

|---|---|---|---|

| This compound (MNB) | High | High | Safe at practical levels |

| Menadione Sodium Bisulfite (MSB) | Moderate | Low | Safe but less stable |

| Nicotinamide | None | High | Safe at therapeutic doses |

Propiedades

Número CAS |

73581-79-0 |

|---|---|

Fórmula molecular |

C17H16N2O6S |

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

methyl 1,4-dioxo-2,3-dihydronaphthalene-2-sulfonate;pyridine-3-carboxamide |

InChI |

InChI=1S/C11H10O5S.C6H6N2O/c1-16-17(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13;7-6(9)5-2-1-3-8-4-5/h2-5,10H,6H2,1H3;1-4H,(H2,7,9) |

Clave InChI |

RMXKVUXLGPLYON-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)N |

SMILES canónico |

COS(=O)(=O)C1CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)N |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

menadione nicotinamide bisulfite |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.